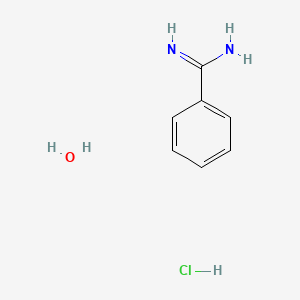

Benzamidine HCl hydrate

描述

The exact mass of the compound Benzamidine hydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

benzenecarboximidamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVJCMMLDJPBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585091 | |

| Record name | Benzamidine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206752-36-5, 1670-14-0 | |

| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzamidine HCl Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine hydrochloride (HCl) hydrate is a widely utilized synthetic compound in biochemical and pharmaceutical research. It functions as a reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] Its primary application is in the prevention of proteolytic degradation of proteins during purification and analysis, where it is a common component of protease inhibitor cocktails.[3] The benzamidine moiety is also a structural component in some pharmaceutical agents, such as the anticoagulant dabigatran.[1] This guide provides a detailed examination of its mechanism of action, inhibitory properties, and relevant experimental methodologies.

Core Mechanism of Action: Competitive Inhibition

Benzamidine's inhibitory action stems from its structural resemblance to the side chain of arginine, a common substrate residue for trypsin-like serine proteases.[4] This mimicry allows it to function as a classic competitive inhibitor.

Interaction with the Serine Protease Active Site: Serine proteases are characterized by a catalytic triad of amino acid residues in their active site—typically serine, histidine, and aspartate.[5] A key feature of trypsin-like proteases is a deep S1 specificity pocket that accommodates the side chain of the substrate residue preceding the scissile peptide bond. This pocket contains a negatively charged aspartate residue at its base.

The mechanism of inhibition involves:

-

Substrate Mimicry : The positively charged amidinium group of benzamidine acts as an effective mimic of the guanidinium group of an arginine residue.[4]

-

Binding to the S1 Pocket : Benzamidine binds directly within the S1 specificity pocket of the enzyme.[4]

-

Ionic Interaction : A critical salt bridge is formed between the cationic amidinium group of the inhibitor and the carboxylate side chain of the conserved aspartate residue at the bottom of the S1 pocket.[3]

-

Hydrophobic Interactions : The phenyl ring of benzamidine engages in hydrophobic interactions with the sides of the S1 pocket, further stabilizing the enzyme-inhibitor complex.[3][6]

By occupying the active site, benzamidine prevents the binding and subsequent cleavage of the natural protein substrate.[3] Because this binding is reversible, the inhibition can be overcome by increasing the substrate concentration.[1][3]

Quantitative Inhibitory Activity

The potency of benzamidine is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates stronger binding and more potent inhibition. Benzamidine exhibits varying affinity for different serine proteases.

| Enzyme | Kᵢ Value (µM) | Citation(s) |

| Tryptase | 20 | [7] |

| Trypsin | 21 - 35 | [7][8] |

| Urokinase-type Plasminogen Activator (uPA) | 97 | [7] |

| Factor Xa | 110 | [7] |

| Thrombin | 220 - 320 | [7][8] |

| Plasmin | 350 | [8] |

| Tissue-type Plasminogen Activator (tPA) | 750 | [7] |

Experimental Protocol: Determination of the Inhibition Constant (Kᵢ)

This section details a generalized protocol for determining the Kᵢ of benzamidine against a target serine protease using a kinetic assay with a chromogenic or fluorogenic substrate.

1. Principle

The initial rate (V₀) of an enzymatic reaction is measured across a range of substrate concentrations in both the absence and presence of various concentrations of the inhibitor. For a competitive inhibitor, its presence will increase the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). The Kᵢ can be determined from the resulting data, often by calculating the IC₅₀ and applying the Cheng-Prusoff equation.[9][10]

2. Materials

-

Purified target serine protease

-

Specific chromogenic or fluorogenic peptide substrate

-

Benzamidine HCl hydrate

-

Assay Buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader capable of kinetic measurements

3. Methodology

-

Reagent Preparation :

-

Prepare a concentrated stock solution of the enzyme in assay buffer.

-

Prepare a concentrated stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

-

Prepare a concentrated stock solution of Benzamidine HCl in assay buffer. Perform serial dilutions to create a range of working concentrations.[9]

-

-

Assay Setup (96-well plate) :

-

No-Inhibitor Controls : Wells containing enzyme and substrate at various concentrations to determine Kₘ and Vₘₐₓ.

-

Inhibitor Wells : Wells containing a fixed concentration of enzyme, a fixed concentration of substrate, and serial dilutions of benzamidine to determine the IC₅₀.[10]

-

No-Enzyme Control : Wells containing only substrate and buffer to measure background signal.[10]

-

-

Pre-incubation :

-

Add the assay buffer, enzyme, and benzamidine (or buffer for controls) to the appropriate wells.

-

Pre-incubate the plate for 15-30 minutes at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme and reach equilibrium.[9]

-

-

Reaction Initiation and Measurement :

-

Initiate the reaction by adding the substrate solution to all wells.[9]

-

Immediately place the plate in the microplate reader and begin kinetic measurement, recording the change in absorbance or fluorescence over time.

-

4. Data Analysis

-

Calculate Initial Velocities (V₀) : Determine the initial reaction rate for each well from the linear portion of the progress curve (signal vs. time).

-

Determine IC₅₀ : Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the benzamidine concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

-

Determine Kₘ : In a separate experiment without the inhibitor, measure V₀ at various substrate concentrations. Plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine the Kₘ of the substrate.[9]

-

Calculate Kᵢ : For a competitive inhibitor, use the Cheng-Prusoff equation to convert the IC₅₀ to Kᵢ:[9][10]

-

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

-

Where [S] is the substrate concentration used in the IC₅₀ determination.

-

-

Application in Biological Systems: The Coagulation Cascade

The blood coagulation cascade is a critical physiological process that relies heavily on the sequential activation of serine proteases.[5][11][12] This cascade involves a series of zymogens (inactive enzyme precursors) that are proteolytically cleaved and activated by an upstream protease, resulting in a massive amplification of the initial signal.[13]

Key serine proteases in this pathway include Factor Xa and Thrombin (Factor IIa).[13]

-

Factor Xa is responsible for converting prothrombin to thrombin.

-

Thrombin then cleaves fibrinogen to form fibrin, which polymerizes to form the structural basis of a blood clot.[11]

As shown in the quantitative data table, benzamidine inhibits both Factor Xa (Kᵢ = 110 µM) and Thrombin (Kᵢ = 220-320 µM).[7] This makes it an effective, albeit non-specific, anticoagulant in vitro and a useful tool for studying the biochemistry of hemostasis.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. scilit.com [scilit.com]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Proteases in blood clotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

Benzamidine HCl Hydrate: A Technical Guide to its Application as a Reversible Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidine hydrochloride (HCl) hydrate is a well-established and widely utilized small molecule inhibitor of serine proteases. Its reversible, competitive mechanism of action and broad specificity make it an invaluable tool in diverse research and development applications, from fundamental enzymology to drug discovery and protein purification. This technical guide provides an in-depth overview of benzamidine's core properties, including its mechanism of action, binding kinetics, and thermodynamic profile. Detailed experimental protocols for its use in enzyme inhibition assays and affinity chromatography are presented, alongside visualizations of its inhibitory mechanism and its application in studying cellular signaling pathways.

Introduction

Serine proteases are a large and diverse family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies such as cancer, inflammation, and cardiovascular diseases. Consequently, the study of serine proteases and the development of their inhibitors are of significant interest.

Benzamidine, a synthetic compound that mimics the side chain of arginine, is a classic competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. Its positively charged amidinium group forms a salt bridge with the carboxylate of the conserved aspartate residue at the bottom of the S1 specificity pocket of these enzymes, effectively blocking substrate binding. This guide serves as a comprehensive resource for the effective application of benzamidine HCl hydrate in the laboratory.

Mechanism of Action

Benzamidine acts as a reversible competitive inhibitor . It directly competes with the substrate for binding to the active site of the serine protease. The binding of benzamidine to the enzyme's active site prevents the formation of the enzyme-substrate complex, thereby inhibiting the catalytic activity of the enzyme. The interaction is primarily driven by the electrostatic attraction between the positively charged amidinium group of benzamidine and the negatively charged aspartate residue (Asp189 in trypsin) located at the base of the S1 specificity pocket.[1][2] This interaction is a hallmark of trypsin-like serine proteases and is a key determinant of their substrate specificity.

Caption: Competitive inhibition of a serine protease by benzamidine.

Quantitative Data: Inhibition Constants and Thermodynamics

The potency of benzamidine as an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme activity by half. A lower Ki value indicates a more potent inhibitor. Benzamidine exhibits a range of affinities for different serine proteases.

Inhibition Constants (Ki)

The following table summarizes the reported Ki values for benzamidine and some of its derivatives against various serine proteases.

| Inhibitor | Serine Protease | Ki (µM) | Reference(s) |

| Benzamidine | Trypsin | 18.4 - 35 | [1][3] |

| Benzamidine | Plasmin | 350 | [3] |

| Benzamidine | Thrombin | 220 - 344 | [3][4] |

| Benzamidine | tissue Plasminogen Activator (tPA) | 5209 | [4] |

| Benzamidine | Human Tissue Kallikrein (hK1) | 1098 | [5] |

| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 | [5] |

| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 | [4] |

| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 | [4] |

| Pentamidine (bivalent benzamidine) | tissue Plasminogen Activator (tPA) | 43 | [4] |

Thermodynamic Parameters of Binding

Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters of binding for p-substituted benzamidinium derivatives to bovine pancreatic trypsin.[6] These studies reveal that the binding is characterized by a negative change in heat capacity (ΔCp), leading to enthalpy-entropy compensation. At 25°C, both the enthalpy (ΔH) and entropy (ΔS) of binding are favorable for many derivatives.[6] The binding of more polar substituted benzamidines is less potent, which may be due to a greater stabilization of these polar inhibitors in the aqueous solvent.[6]

| Parameter | Description | Typical Observation for Benzamidine-Trypsin Binding |

| ΔG | Gibbs Free Energy Change | Negative, indicating a spontaneous binding process. |

| ΔH | Enthalpy Change | Favorable (negative) at physiological temperatures, driven by the formation of non-covalent interactions.[6] |

| ΔS | Entropy Change | Favorable (positive) at lower temperatures, often attributed to the release of ordered water molecules from the active site upon inhibitor binding.[6] |

| ΔCp | Heat Capacity Change | Negative, characteristic of binding events that involve hydrophobic interactions.[6] |

Experimental Protocols

Determination of Ki by Enzyme Kinetics Assay

This protocol provides a general framework for determining the Ki of benzamidine for a target serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease

-

This compound stock solution (e.g., 100 mM in water or assay buffer)

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 20 mM CaCl2)[7]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline release)[8]

Procedure:

-

Prepare a substrate concentration curve: To determine the Michaelis-Menten constant (Km) of the enzyme for the substrate, prepare a series of substrate dilutions in assay buffer (e.g., 0.1 mM to 1.0 mM).[7]

-

Enzyme reaction without inhibitor: In a 96-well plate, add a fixed amount of enzyme to each well containing the different substrate concentrations. Monitor the rate of product formation (increase in absorbance) over time.

-

Calculate initial velocities: Determine the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

-

Determine Km: Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Prepare inhibitor dilutions: Prepare a series of benzamidine dilutions in the assay buffer (e.g., 10 µM to 50 µM for trypsin).[7]

-

Enzyme reaction with inhibitor: Set up reactions with a fixed concentration of enzyme and substrate (typically at or below the Km value) and varying concentrations of benzamidine.

-

Measure inhibited velocities: Measure the initial velocities (Vi) in the presence of the inhibitor.

-

Determine Ki: Plot 1/Vi versus inhibitor concentration (Dixon plot). The Ki can be determined from the x-intercept of the plot. Alternatively, perform a global fit of the data to the equation for competitive inhibition.

Caption: General workflow for determining the Ki of benzamidine.

Affinity Purification of Serine Proteases using Benzamidine Sepharose

Benzamidine covalently linked to a solid support, such as Sepharose, is a powerful tool for the affinity purification of trypsin-like serine proteases.[9]

Materials:

-

Benzamidine Sepharose 4 Fast Flow (or similar affinity matrix)

-

Chromatography column

-

Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

-

Elution Buffer: 50 mM Glycine-HCl, pH 3.0[10] or Binding Buffer containing a competitive eluent (e.g., 20 mM p-aminobenzamidine).[10]

-

Neutralization Buffer (if using low pH elution): 1 M Tris-HCl, pH 9.0

-

Sample containing the target serine protease (e.g., cell lysate, plasma)

Procedure:

-

Column Packing and Equilibration: Pack the column with Benzamidine Sepharose and equilibrate with 5-10 column volumes (CV) of Binding Buffer.

-

Sample Application: Apply the clarified sample to the column at a flow rate that allows for efficient binding.

-

Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution:

-

pH Elution: Elute the bound protease with Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve enzyme activity.

-

Competitive Elution: Elute with Binding Buffer containing a high concentration of a competitive inhibitor like benzamidine or p-aminobenzamidine.

-

-

Analysis of Fractions: Analyze the collected fractions for protein content (A280) and enzyme activity to identify the fractions containing the purified protease. Further analysis by SDS-PAGE can confirm purity.

Application in Studying Signaling Pathways

Benzamidine and its derivatives are valuable tools for dissecting the role of serine proteases in complex cellular signaling cascades. By inhibiting specific proteases, researchers can elucidate their downstream effects.

Example: Inhibition of Matriptase-Mediated c-MET Signaling

Matriptase is a membrane-anchored serine protease that is overexpressed in many cancers. It can activate the hepatocyte growth factor (HGF) by cleavage, which in turn binds to its receptor, the c-MET tyrosine kinase, leading to downstream signaling that promotes cell proliferation, motility, and invasion.[11][12] Benzamidine-based inhibitors can be used to block matriptase activity, thereby preventing HGF activation and subsequent c-MET signaling.[11]

Caption: Inhibition of the Matriptase/c-MET signaling pathway by benzamidine.

Another important family of receptors activated by serine proteases are the Protease-Activated Receptors (PARs). For instance, trypsin and other proteases can cleave the N-terminal domain of PAR2, exposing a tethered ligand that activates the receptor and initiates signaling cascades involved in inflammation and pain.[13][14] Serine protease inhibitors can be employed to prevent PAR2 activation and study its role in these processes.[13]

Conclusion

This compound remains a cornerstone reagent for researchers working with serine proteases. Its well-characterized, reversible competitive mode of action, coupled with its broad applicability in enzyme kinetics, protein purification, and the study of cellular signaling, ensures its continued relevance in the fields of biochemistry, cell biology, and drug discovery. This guide provides the fundamental knowledge and practical protocols to effectively utilize this versatile inhibitor in a variety of research settings.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.by.prom.st [storage.by.prom.st]

- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 11. Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease‐ and PAR2‐induced pain [escholarship.org]

The Role of Benzamidine HCl Hydrate in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine hydrochloride (HCl) hydrate is a synthetic, reversible competitive inhibitor of serine proteases.[1] Its primary function in biochemical and molecular biology workflows is to prevent the proteolytic degradation of proteins of interest during extraction, purification, and analysis.[2] When cells are lysed, proteases are released from their cellular compartments, posing a significant threat to the integrity of the target proteins.[3] The inclusion of protease inhibitors like benzamidine in lysis buffers and purification reagents is a critical step to ensure high-yield and high-purity recovery of intact proteins.[4] This guide provides an in-depth overview of the mechanism, applications, and relevant protocols for the effective use of Benzamidine HCl hydrate in biochemical assays.

Mechanism of Action

Benzamidine functions as a competitive inhibitor by mimicking the structure of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the protease.[5] This interaction anchors the inhibitor in the active site, physically blocking the substrate from binding. This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[1]

The active site of a serine protease is characterized by a catalytic triad composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[6] Benzamidine's presence in the active site prevents the serine nucleophile from attacking the peptide bond of the substrate, thus inhibiting catalysis.[5]

Applications in Biochemical Assays

Benzamidine is a versatile tool used in a variety of biochemical applications to safeguard protein integrity:

-

Protein Purification: It is a common component of lysis and wash buffers in protein purification protocols, including affinity chromatography, ion exchange, and size exclusion chromatography.[7]

-

Immunoprecipitation and Western Blotting: Benzamidine is added to lysis buffers to prevent the degradation of target proteins during cell lysis and subsequent antibody-based detection methods.[5]

-

Enzyme Assays: It can be used as a control inhibitor in enzyme kinetics studies to characterize the activity of serine proteases.[8]

-

Protease Inhibitor Cocktails: Benzamidine is frequently included in "homemade" or commercial protease inhibitor cocktails to provide broad-spectrum protection against a variety of proteases.[9]

Quantitative Data

The efficacy of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value indicates a more potent inhibitor.

| Serine Protease | Ki (µM) |

| Trypsin | 19 - 35[10][11] |

| Thrombin | 220 - 320[10][12] |

| Plasmin | 350[10] |

| Tryptase | 20[1][12] |

| Urokinase-type Plasminogen Activator (uPA) | 97[1][12] |

| Factor Xa | 110[1][12] |

| Tissue-type Plasminogen Activator (tPA) | 750[1][12] |

Typical Working Concentrations:

| Application | Concentration |

| General Protease Inhibition | 1 mM[13] |

| Inhibition of Yeast Proteases | 0.5 - 4.0 mM[13] |

Experimental Protocols

Preparation of a 1 M Benzamidine HCl Stock Solution

Materials:

-

This compound (MW: 174.63 g/mol , varies with hydration)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

Procedure:

-

Weigh out 1.746 g of this compound.

-

Transfer the powder to a sterile conical tube.

-

Add approximately 8 mL of high-purity water.

-

Place the tube on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming may be required.

-

Once dissolved, bring the final volume to 10 mL with high-purity water.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The solution is stable for a short time when frozen.[14] It is recommended to prepare fresh solutions for optimal performance.[14]

"Homemade" Protease Inhibitor Cocktail (100X Stock)

This cocktail provides broad-spectrum inhibition against serine, cysteine, and metalloproteases. Note: Always add the cocktail to the lysis buffer immediately before use.

Materials:

-

1 M Benzamidine HCl stock solution

-

100 mM PMSF (Phenylmethylsulfonyl fluoride) in isopropanol or ethanol (prepare fresh)

-

1 mg/mL Leupeptin in water

-

1 mg/mL Pepstatin A in DMSO or ethanol

-

0.5 M EDTA (Ethylenediaminetetraacetic acid), pH 8.0

-

High-purity water

Procedure to Prepare 1 mL of 100X Cocktail:

-

In a sterile microcentrifuge tube, combine the following:

-

100 µL of 1 M Benzamidine HCl (Final working concentration: 1 mM)

-

100 µL of 100 mM PMSF (Final working concentration: 1 mM)

-

20 µL of 1 mg/mL Leupeptin (Final working concentration: 2 µg/mL)

-

20 µL of 1 mg/mL Pepstatin A (Final working concentration: 2 µg/mL)

-

200 µL of 0.5 M EDTA (Final working concentration: 10 mM)

-

560 µL of high-purity water

-

-

Vortex briefly to mix.

-

Store the 100X stock at -20°C in single-use aliquots.

To Use: Add 10 µL of the 100X cocktail per 1 mL of lysis buffer.

Trypsin Inhibition Kinetics Assay using BAPNA

This protocol outlines a basic colorimetric assay to determine the inhibitory effect of benzamidine on trypsin activity using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

-

Trypsin solution (e.g., 20 nM in assay buffer)

-

BAPNA stock solution (e.g., 10 mM in DMSO)

-

Benzamidine HCl stock solution (prepare a dilution series, e.g., 0-500 µM)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare Reagents:

-

Dilute the trypsin stock to the desired final concentration in assay buffer.

-

Prepare a range of BAPNA concentrations by diluting the stock solution in assay buffer.

-

Prepare a series of benzamidine dilutions in assay buffer.

-

-

Assay Setup (per well):

-

Add 50 µL of assay buffer.

-

Add 25 µL of the benzamidine dilution (or buffer for the no-inhibitor control).

-

Add 25 µL of the trypsin solution and incubate for 5 minutes at 25°C.

-

-

Initiate Reaction:

-

Add 100 µL of the BAPNA substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of BAPNA hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the Km and Vmax in the presence and absence of the inhibitor. For a competitive inhibitor like benzamidine, Vmax should remain unchanged while the apparent Km will increase.

-

Relevance in a Biological Context: The Coagulation Cascade

The blood coagulation cascade is a prime example of a physiological process tightly regulated by a series of serine proteases.[10] This cascade involves the sequential activation of zymogens to their active protease forms, culminating in the formation of thrombin, which converts fibrinogen to fibrin to form a blood clot.[15] Key serine proteases in this pathway include Factor VIIa, Factor IXa, Factor Xa, and thrombin.[10] Benzamidine and its derivatives can inhibit these proteases, highlighting their potential as anticoagulants and their utility in studying the mechanisms of hemostasis.[16]

Conclusion

This compound is an indispensable reagent in the biochemist's toolkit. Its ability to effectively and reversibly inhibit serine proteases makes it a crucial component for preserving the integrity of protein samples in a wide array of experimental workflows. A thorough understanding of its mechanism, inhibitory constants, and proper application through well-defined protocols is essential for achieving reliable and reproducible results in protein research and drug development.

References

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. protocols.io [protocols.io]

- 4. goldbio.com [goldbio.com]

- 5. reddit.com [reddit.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]

- 14. Benzamidine hydrochloride 1 M solution Additive Screening Solution 37/Kit-No 78374 1670-14-0 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzamidine Hydrochloride Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Benzamidine Hydrochloride Hydrate. This document is intended to be a valuable resource, consolidating essential data, experimental protocols, and mechanistic insights to support research and development activities involving this widely used serine protease inhibitor.

Core Chemical and Physical Properties

Benzamidine Hydrochloride Hydrate is a white to off-white crystalline powder. It is a salt of the organic compound benzamidine, which acts as a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases. The "hydrate" designation indicates that water molecules are incorporated into its crystal structure.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Benzamidine Hydrochloride Hydrate, providing a consolidated reference for laboratory use.

| Identifier | Value | Reference |

| CAS Number | 206752-36-5 | |

| Molecular Formula | C₇H₈N₂ · HCl · xH₂O | |

| Molecular Weight (Anhydrous) | 156.61 g/mol | |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 86-88 °C (lit.) | [1] |

| Solubility in Water | 50 mg/mL, clear to slightly hazy, colorless to faintly yellow solution. Heating may be required. | |

| pH of Solution | 5 (50 g/L in H₂O at 20 °C) | |

| pKa | An exact experimental pKa value for benzamidine is not readily available in the reviewed literature. The pH of a 5% aqueous solution is approximately 5, indicating its acidic nature as a hydrochloride salt. | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of Benzamidine Hydrochloride Hydrate. These protocols are based on standard laboratory practices and can be adapted for specific experimental requirements.

Determination of Melting Point

Objective: To determine the temperature range over which Benzamidine Hydrochloride Hydrate transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered Benzamidine Hydrochloride Hydrate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

-

Determination of Aqueous Solubility

Objective: To determine the concentration at which Benzamidine Hydrochloride Hydrate forms a saturated solution in water at a given temperature.

Methodology:

-

Materials: Benzamidine Hydrochloride Hydrate, deionized water, a calibrated balance, a magnetic stirrer and stir bar, and a constant temperature water bath.

-

Procedure:

-

An excess amount of Benzamidine Hydrochloride Hydrate is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated using a magnetic stirrer in a constant temperature water bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any suspended solids, and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Stability Assessment

Objective: To evaluate the stability of Benzamidine Hydrochloride Hydrate under various conditions.

Methodology:

-

Sample Preparation: Prepare solutions of Benzamidine Hydrochloride Hydrate at a known concentration in appropriate solvents (e.g., water, buffer).

-

Storage Conditions: Aliquots of the solution are stored under different conditions, including:

-

Temperature: Refrigerated (2-8 °C), room temperature, and elevated temperatures (e.g., 40 °C).

-

Light: Protected from light versus exposed to ambient light.

-

pH: In buffers of varying pH.

-

-

Analysis: At specified time points, samples are withdrawn from each storage condition and analyzed for the concentration of Benzamidine Hydrochloride Hydrate using a stability-indicating analytical method (e.g., HPLC). The appearance of any degradation products should also be monitored.

-

Data Evaluation: The percentage of the initial concentration remaining at each time point is calculated to determine the rate of degradation and establish the shelf-life of the solution under the tested conditions. It is recommended to prepare solutions fresh and store them frozen in aliquots under an inert gas for short-term stability.

Mechanism of Action and Experimental Workflows

Benzamidine acts as a competitive inhibitor of serine proteases. Its mechanism of action and its application in experimental workflows are visualized in the following diagrams.

The diagram above illustrates the competitive inhibition mechanism. Benzamidine, structurally similar to the side chains of arginine and lysine, binds to the active site of serine proteases, thereby preventing the binding and subsequent cleavage of their natural protein substrates.

This workflow demonstrates the critical step of adding Benzamidine HCl to the lysis buffer during protein extraction. This ensures that endogenous serine proteases released upon cell lysis are immediately inhibited, preserving the integrity of the target proteins for subsequent analysis.

References

The Genesis of a Classic Protease Inhibitor: A Technical Guide to the Discovery and History of Benzamidine

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of Benzamidine HCl hydrate as a pivotal serine protease inhibitor. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a historical perspective, detailed experimental protocols, and a summary of its inhibitory properties.

Introduction: The Emergence of a Versatile Research Tool

Benzamidine, a simple aromatic amidine, has carved a significant niche in the landscape of biochemical research as a reversible competitive inhibitor of trypsin-like serine proteases.[1] Its ability to mimic the side chains of arginine and lysine allows it to bind to the active sites of these enzymes, preventing the cleavage of their natural substrates.[2] This fundamental property has rendered benzamidine an indispensable tool in protein biochemistry, diagnostics, and as a foundational structure in drug discovery. This guide traces the historical milestones of its discovery and application, provides detailed methodologies for its characterization, and presents its inhibitory profile against key serine proteases.

A Historical Trajectory: From Early Observations to a Laboratory Staple

The journey of benzamidine as a recognized protease inhibitor began with foundational studies in the mid-20th century. While the synthesis of benzamidine itself dates back to the late 19th century through methods like the Pinner reaction, its biological significance as an enzyme inhibitor was uncovered later.[3][4][5]

A pivotal moment came in 1963 , when Inagami and Murachi reported that both aliphatic and aromatic alkylamines could inhibit the proteolytic activity of trypsin.[6] This seminal work laid the groundwork for a more focused investigation into the inhibitory potential of amidine-containing compounds.

Building upon this, a comprehensive study by Markwardt, Landmann, and Walsmann in 1968 systematically characterized the inhibition constants of benzamidine and its analogues against several key serine proteases, including trypsin, plasmin, and thrombin.[7] Their work solidified the understanding of benzamidine as a competitive inhibitor and provided the initial quantitative data that would underpin its widespread use.[6]

Following these initial discoveries, the 1970s saw the practical application of benzamidine in biochemical assays. For instance, it was employed to prevent the degradation of peptide hormones like glucagon in blood samples during radioimmunoassays, thereby ensuring the accuracy of these sensitive measurements.[2] The ability of benzamidine to stabilize proteins in complex biological mixtures quickly established it as a standard component in protease inhibitor cocktails and protein purification protocols.

Mechanism of Action: A Competitive Mimic

Benzamidine's efficacy as a protease inhibitor stems from its structural similarity to the side chains of arginine and lysine, the primary targets of trypsin-like serine proteases. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes, an interaction that anchors the inhibitor in the active site. This competitive and reversible binding prevents the substrate from accessing the catalytic triad (serine, histidine, and aspartate residues) responsible for peptide bond hydrolysis.

Quantitative Inhibitory Profile

The inhibitory potency of benzamidine is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The Ki values for benzamidine against a range of serine proteases are summarized in the table below.

| Protease | Organism | Ki (μM) |

| Trypsin | Bovine | 35[] |

| Plasmin | Human | 350[] |

| Thrombin | Human | 220[] |

| Plasma Kallikrein | Human | 1098 |

Detailed Experimental Protocols

The characterization of benzamidine's inhibitory activity relies on robust and reproducible enzymatic assays. Below are detailed protocols for determining the inhibitory effect of benzamidine on two key serine proteases: trypsin and plasma kallikrein.

Trypsin Inhibition Assay (Chromogenic Substrate Method)

This protocol describes a common method for measuring trypsin activity and its inhibition by benzamidine using a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Bovine Pancreatic Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of this compound in Tris-HCl buffer.

-

Prepare a stock solution of L-BAPNA in DMSO.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

Varying concentrations of this compound solution (or buffer for the uninhibited control).

-

Trypsin solution.

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To each well, add the L-BAPNA solution to initiate the enzymatic reaction. The final concentration of L-BAPNA should be close to its Km for trypsin.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release, and thus to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time curves.

-

Plot the reaction velocity as a function of the benzamidine concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km value are known.

-

Plasma Kallikrein Inhibition Assay (Chromogenic Substrate Method)

This protocol outlines a method for assessing the inhibition of plasma kallikrein by benzamidine using a specific chromogenic substrate.

Materials:

-

Purified human plasma kallikrein

-

This compound

-

Chromogenic kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA)

-

Tris buffer (e.g., 50 mM Tris, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of plasma kallikrein in a suitable buffer.

-

Prepare a stock solution of this compound in Tris buffer.

-

Prepare a stock solution of the chromogenic substrate in distilled water.[9]

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris buffer

-

Varying concentrations of this compound solution (or buffer for the control).

-

Plasma kallikrein solution.

-

-

Incubate the plate at 37°C for a predetermined time to allow for inhibitor-enzyme binding.[9]

-

-

Initiation of Reaction:

-

Add the chromogenic substrate solution to each well to start the reaction.

-

-

Measurement:

-

Monitor the rate of p-nitroaniline release by measuring the increase in absorbance at 405 nm over time.[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the kinetic data.

-

Determine the IC50 and subsequently the Ki value for benzamidine against plasma kallikrein as described in the trypsin inhibition assay protocol.

-

Visualizing the Roles and Applications of Benzamidine

To better illustrate the context in which benzamidine functions and is utilized, the following diagrams, generated using the DOT language for Graphviz, depict a key signaling pathway involving serine proteases and a common experimental workflow.

Figure 1. Simplified diagram of the blood coagulation cascade.

Figure 2. The Kallikrein-Kinin signaling pathway.

Figure 3. Experimental workflow for protein purification.

Conclusion: An Enduring Legacy in Protease Inhibition

From its early recognition as a simple organic molecule with inhibitory properties to its current status as a ubiquitous tool in the life sciences, this compound has had a profound and lasting impact on our ability to study and manipulate proteolytic enzymes. Its well-characterized, reversible, and competitive mode of action, coupled with its broad specificity for trypsin-like serine proteases, ensures its continued relevance in research and development. This guide has provided a comprehensive overview of its history, mechanism, and practical application, underscoring the enduring legacy of this foundational protease inhibitor.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. This compound | 1670-14-0 | Benchchem [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction [drugfuture.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. caymanchem.com [caymanchem.com]

- 9. diapharma.com [diapharma.com]

An In-depth Technical Guide to the Competitive Inhibition of Trypsin by Benzamidine HCl Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the competitive inhibition of the serine protease trypsin by benzamidine hydrochloride (HCl) hydrate. It delves into the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the core concepts through diagrams. This information is crucial for researchers in enzymology, drug discovery, and protein biochemistry who utilize benzamidine as a tool compound or as a scaffold for designing novel protease inhibitors.

Mechanism of Competitive Inhibition

Benzamidine is a classic example of a competitive inhibitor for trypsin and other trypsin-like serine proteases.[1][2][3][4] Its mechanism of action is rooted in its structural mimicry of the natural substrates of trypsin, which are proteins and peptides containing arginine or lysine residues.

The key interactions governing the binding of benzamidine to the active site of trypsin are:

-

Charge-Charge Interaction: The positively charged amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) located at the bottom of the S1 specificity pocket of trypsin.[5] This interaction is the primary determinant of benzamidine's affinity and specificity for trypsin-like proteases.

-

Hydrophobic Interactions: The aromatic phenyl ring of benzamidine engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.[5] These interactions further stabilize the enzyme-inhibitor complex.

This binding of benzamidine to the active site is reversible and mutually exclusive with the binding of the substrate.[1][2] Consequently, in the presence of benzamidine, higher concentrations of the substrate are required to achieve the same reaction velocity, a hallmark of competitive inhibition.

Quantitative Data for Trypsin-Benzamidine Interaction

The affinity and kinetics of the interaction between trypsin and benzamidine have been extensively studied and quantified. The following tables summarize key parameters from various studies.

Table 1: Inhibition and Dissociation Constants

| Parameter | Value | Method | Reference |

| Ki (Inhibition Constant) | 19 µM | Enzymatic Assay | [1] |

| 35 µM | Enzymatic Assay | [6][7] | |

| 18.4 µM | Enzymatic Assay | [8] | |

| 22.2 µM | Enzymatic Assay | [9] | |

| Kd (Dissociation Constant) | Not explicitly found for Benzamidine, but related compounds were studied via nanoESI Titration | nanoESI Titration | [10] |

| IC50 (Half-maximal inhibitory concentration) | 79 µM (for a TEG-benzamidine conjugate) | Enzymatic Assay | [11] |

Table 2: Thermodynamic and Kinetic Parameters from Molecular Dynamics Simulations

| Parameter | Value | Method | Reference |

| ΔG° (Standard Free Energy of Binding) | -5.2 ± 0.4 kcal/mol | Molecular Dynamics | [12][13] |

| -9.5 ± 0.2 kcal/mol | WTM-eABF | [14] | |

| kon (Association Rate Constant) | (1.5 ± 0.2) x 108 M-1s-1 | Molecular Dynamics | [12][13] |

| koff (Dissociation Rate Constant) | (9.5 ± 3.3) x 104 s-1 | Molecular Dynamics | [12][13] |

| (1.8 ± 0.66) x 104 s-1 | WTM-eABF | [14] |

Note: The experimental value for ΔG° is reported to be -6.2 kcal/mol.[12][13]

Experimental Protocol: Determination of Trypsin Inhibition by Benzamidine

This protocol outlines a standard enzymatic assay to determine the inhibition constant (Ki) of benzamidine for trypsin using a chromogenic substrate.

3.1. Materials and Reagents

-

Bovine Trypsin

-

Benzamidine HCl hydrate

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) as substrate

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

3.2. Preparation of Solutions

-

Trypsin Stock Solution: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in a suitable buffer (e.g., 1 mM HCl) and store at -20°C. The working concentration will need to be determined empirically but is typically in the nanomolar range (e.g., 20 nM).[11]

-

Benzamidine Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in water or buffer.

-

Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate (e.g., 100 mM L-BAPNA in DMSO).

-

Assay Buffer: Prepare the Tris-HCl buffer as described above.

3.3. Assay Procedure

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add a fixed amount of trypsin to each well.

-

Add varying concentrations of benzamidine to the wells.

-

Include control wells with no inhibitor.

-

Bring the total volume in each well to a fixed amount with assay buffer.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and inhibitor to reach equilibrium.

-

-

Initiation of Reaction:

-

To start the reaction, add a fixed concentration of the substrate (e.g., L-BAPNA) to each well. The final substrate concentration should ideally be close to its Km value for trypsin.

-

Immediately start monitoring the change in absorbance over time at the appropriate wavelength (e.g., 410 nm for the product of L-BAPNA hydrolysis, p-nitroaniline).

-

-

Data Acquisition:

-

Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes). The rate of change in absorbance is proportional to the initial reaction velocity (V0).

-

3.4. Data Analysis

-

Calculate the initial reaction velocity (V0) for each benzamidine concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocities against the corresponding benzamidine concentrations.

-

To determine the Ki, the data can be analyzed using various methods, including the Cheng-Prusoff equation if IC50 is determined, or by performing a global fit of the data to the Michaelis-Menten equation for competitive inhibition.

-

Alternatively, a Lineweaver-Burk plot can be generated by measuring the initial velocities at different substrate concentrations for a fixed inhibitor concentration.[15] In the presence of a competitive inhibitor, the Vmax remains unchanged, while the apparent Km increases.

Visualizations

Diagram 1: Competitive Inhibition Mechanism

Caption: Mechanism of competitive inhibition of trypsin by benzamidine.

Diagram 2: Experimental Workflow for Ki Determination

Caption: Workflow for determining the inhibition constant (Ki) of benzamidine.

Diagram 3: Benzamidine Binding in Trypsin's Active Site

Caption: Key interactions of benzamidine in the trypsin active site.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. discofinechem.com [discofinechem.com]

- 4. goldbio.com [goldbio.com]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scielo.br [scielo.br]

- 9. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. protocols.io [protocols.io]

Benzamidine HCl Hydrate: A Technical Guide to Preventing Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research and drug development, maintaining the structural and functional integrity of proteins is paramount. Proteolysis, the enzymatic degradation of proteins by proteases, poses a significant challenge, leading to inaccurate experimental results and compromised therapeutic efficacy. This technical guide provides an in-depth exploration of benzamidine hydrochloride (HCl) hydrate, a crucial tool in the researcher's arsenal for combating protein degradation. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present quantitative data on its efficacy.

The Core Role of Benzamidine HCl Hydrate: A Serine Protease Inhibitor

This compound is a synthetic, reversible, and competitive inhibitor of serine proteases. Its inhibitory action stems from its structural analogy to the side chains of arginine and lysine, which are the primary recognition sites for many serine proteases. By binding to the active site of these enzymes, benzamidine physically obstructs the access of the natural substrate, thereby preventing proteolytic cleavage.

This targeted inhibition makes benzamidine an invaluable reagent in a multitude of biochemical applications, including protein extraction, purification, and analysis. Its inclusion in lysis buffers and purification reagents is a standard practice to safeguard proteins of interest from degradation by endogenous serine proteases released during cell lysis.

Quantitative Data on Benzamidine's Inhibitory Activity

The effectiveness of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The following tables summarize the inhibitory activity of benzamidine against a range of serine proteases and provide typical working concentrations for various applications.

| Protease | Organism/Source | Ki (μM) |

| Trypsin | Bovine | 19 - 35[1] |

| Thrombin | Human | 220[1] |

| Plasmin | Human | 350[1] |

| Tryptase | Human | 20 |

| uPA (urokinase-type plasminogen activator) | Human | 97 |

| Factor Xa | Human | 110 |

| tPA (tissue-type plasminogen activator) | Human | 750 |

| Acrosin | Boar Sperm | 4 |

Table 1: Inhibition Constants (Ki) of this compound for Various Serine Proteases.

| Application | Recommended Concentration |

| General Protease Inhibition in Lysis Buffers | 1 mM[2] |

| Inhibition of Proteases from Yeast | 0.5 - 4.0 mM[2] |

| Protein Purification (in buffers) | 1 - 5 mM |

| Affinity Chromatography (as ligand) | Immobilized on resin |

Table 2: Recommended Working Concentrations of this compound.

While quantitative data on the direct impact of benzamidine on final protein yield and purity can vary depending on the specific protein and expression system, its inclusion is widely acknowledged to significantly improve the integrity of the purified protein. Studies have shown that the addition of protease inhibitors, including benzamidine, can substantially increase the yield of full-length, active recombinant proteins by preventing proteolytic degradation during extraction and purification[3].

Experimental Protocols

Here, we provide detailed methodologies for the use of this compound in key experimental procedures.

Cell Lysis for Protein Extraction

Objective: To efficiently lyse cells while preventing the degradation of target proteins by released proteases.

Materials:

-

Cell pellet

-

Ice-cold Lysis Buffer (e.g., RIPA, NP-40, or Tris-based buffers)

-

This compound (stock solution, e.g., 1 M in water)

-

Other protease inhibitors (optional, e.g., PMSF, aprotinin, leupeptin)

-

Phosphatase inhibitors (if studying phosphorylation)

-

Microcentrifuge

-

Cell scraper (for adherent cells)

Protocol:

-

Prepare Lysis Buffer: Immediately before use, supplement your chosen ice-cold lysis buffer with 1 mM benzamidine HCl. For a broader spectrum of protease inhibition, a cocktail of inhibitors is recommended.[1][4]

-

Cell Harvesting:

-

Adherent Cells: Wash the cell monolayer with ice-cold PBS. Add the prepared lysis buffer to the plate, and use a cell scraper to detach the cells.

-

Suspension Cells: Pellet the cells by centrifugation. Discard the supernatant and resuspend the cell pellet in the prepared lysis buffer.

-

-

Incubation: Incubate the cell lysate on ice for 30 minutes, with occasional vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA or Bradford assay).

-

Storage: Use the lysate immediately for downstream applications or store at -80°C.

Immunoprecipitation (IP)

Objective: To isolate a specific protein (antigen) from a complex mixture using a specific antibody, while preserving the integrity of the protein and its interacting partners.

Materials:

-

Cleared cell lysate (prepared as in section 3.1, containing 1 mM benzamidine)

-

Primary antibody specific to the target protein

-

Protein A/G magnetic or agarose beads

-

Wash Buffer (e.g., lysis buffer with a lower detergent concentration, supplemented with 1 mM benzamidine)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Microcentrifuge tubes

-

Rotating platform

Protocol:

-

Pre-clearing the Lysate (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate with rotation for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

Antibody Incubation: Add the primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.

-

Bead Incubation: Add the appropriate amount of pre-washed protein A/G beads to the lysate-antibody mixture. Incubate with rotation for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer (containing 1 mM benzamidine). After the final wash, carefully remove all residual wash buffer.

-

Elution: Resuspend the beads in Elution Buffer.

-

For Western Blotting: Add 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.

-

For Functional Assays: Use a gentle elution buffer (e.g., low pH glycine buffer) and incubate for 5-10 minutes. Neutralize the eluate immediately.

-

-

Analysis: The eluted proteins are now ready for downstream analysis, such as Western blotting.

Western Blotting

Objective: To detect a specific protein in a complex mixture following its separation by size using gel electrophoresis.

Materials:

-

Protein sample (from cell lysate or IP eluate, prepared with benzamidine)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Mix the protein sample with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes. The inclusion of benzamidine in the initial lysis and IP steps ensures the integrity of the protein up to this point.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Visualizing the Role of Serine Proteases and Benzamidine's Intervention

To better understand the context in which benzamidine operates, it is helpful to visualize the cellular pathways involving serine proteases and the experimental workflows where benzamidine is applied.

Signaling Pathway: Protease-Activated Receptor 1 (PAR1)

Serine proteases, such as thrombin, are not only degradative enzymes but also important signaling molecules. They can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The diagram below illustrates the activation of PAR1 by thrombin and the subsequent downstream signaling cascades. Benzamidine can inhibit thrombin, thereby preventing the initiation of this signaling pathway.

Caption: PAR1 signaling pathway activated by thrombin and inhibited by benzamidine.

Experimental Workflow: Recombinant Protein Purification with Protease Removal

Benzamidine is frequently used in protein purification workflows, both as a soluble inhibitor in buffers and immobilized on a resin for affinity capture of serine proteases. The following diagram illustrates a typical workflow for purifying a tagged recombinant protein, followed by tag cleavage and subsequent removal of the protease using a benzamidine affinity column.

Caption: Workflow for recombinant protein purification including protease removal.

Conclusion

This compound is an indispensable tool for preventing protein degradation in a wide array of research and development applications. Its well-characterized mechanism as a competitive serine protease inhibitor, coupled with its ease of use, makes it a first-line defense against proteolysis. By understanding its quantitative inhibitory properties and adhering to detailed experimental protocols, researchers can significantly enhance the quality and reliability of their results, ultimately accelerating scientific discovery and the development of novel protein-based therapeutics.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. sketchviz.com [sketchviz.com]

- 3. High-Yield Expression and Purification of Scygonadin, an Antimicrobial Peptide, Using the Small Metal-Binding Protein SmbP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

The Structural Basis of Benzamidine HCl Hydrate's Enzyme Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of benzamidine HCl hydrate's interaction with enzymes, primarily focusing on its well-characterized role as a competitive inhibitor of serine proteases. Benzamidine serves as a critical tool and a foundational scaffold in drug discovery, particularly for pathologies involving dysregulated proteolytic activity. This document outlines the key interactions, quantitative binding data, detailed experimental methodologies, and relevant signaling pathways.

Core Interaction: The Serine Protease Active Site

Benzamidine acts as a potent, reversible, and competitive inhibitor of trypsin-like serine proteases, which are characterized by a catalytic triad (typically composed of serine, histidine, and aspartate residues) and a substrate specificity pocket.[1][2] Benzamidine's efficacy stems from its structural mimicry of the side chains of arginine and lysine, the natural substrates for these enzymes.

The primary interaction occurs within the S1 specificity pocket of the protease.[3] The positively charged amidinium group of benzamidine forms a key salt bridge with the negatively charged carboxylate group of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.[3] This electrostatic interaction is a major determinant of binding affinity. Additionally, the hydrophobic phenyl ring of benzamidine engages in favorable van der Waals interactions with the predominantly hydrophobic walls of the S1 pocket, further stabilizing the complex.[3]

The binding of benzamidine to the active site physically blocks the entry of the natural substrate, thereby preventing the catalytic action of the serine protease. The interaction is reversible, with the inhibitor able to associate and dissociate from the active site.[3] The protonation state of residues within the catalytic triad, such as His57 in trypsin, can influence the binding pathways of benzamidine.[2]

The Role of Water Molecules

Water molecules play a crucial role in the binding and unbinding kinetics of benzamidine. In the unbound state, the S1 pocket is typically occupied by water molecules. The displacement of these "unhappy" or high-energy water molecules upon benzamidine binding is entropically favorable and contributes to the overall binding affinity. Furthermore, specific water molecules can mediate hydrogen bond networks that are critical for the release of the ligand from the active site.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of benzamidine and its derivatives is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

| Enzyme | Inhibitor | Ki (µM) | Notes |

| Trypsin (bovine) | Benzamidine | 19[4] | Reversible, competitive inhibitor. |

| Trypsin (bovine) | Benzamidine | 35[5] | |

| Trypsin (bovine) | Benzamidine | 43[6] | Determined by enthalpy array. |

| Plasmin (human) | Benzamidine | 350[5] | |

| Thrombin (human) | Benzamidine | 220[5] | |

| Acrosin (boar sperm) | Benzamidine | 4[4] | |

| Matriptase-2 (human) | Bisbenzamidines | Varies | A series of derivatives showed inhibitory activity.[7] |

| Plasmin (human) | Pentamidine | 2.1 ± 0.8[8] | A bivalent benzamidine derivative. |

| Thrombin (human) | Pentamidine | 4.5 ± 2.3[9] |

Thermodynamic Parameters of Benzamidine Derivative Binding to Trypsin

Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic profile of p-substituted benzamidine derivatives binding to bovine pancreatic trypsin. These studies reveal that the binding is characterized by a negative change in heat capacity, with both enthalpy and entropy contributing favorably to the binding energy at 25°C.[10]

| Parameter | Value/Observation |

| ΔG | Changes modestly with temperature due to enthalpy-entropy compensation.[10] |

| ΔH | Favorable (negative) at 25°C.[10] Becomes more favorable with increasing temperature.[10] |

| -TΔS | Favorable (negative) at 25°C.[10] Becomes less favorable with increasing temperature.[10] |

| ΔCp | Negative.[10] |